molecular formula C19H17N3O5S2 B2898067 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941972-13-0

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2898067
CAS No.: 941972-13-0
M. Wt: 431.48
InChI Key: ZRBJVMQVVIYURW-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, primarily due to its incorporation of the biologically privileged thiazole scaffold. The thiazole ring is a well-established heterocycle in drug discovery, present in numerous FDA-approved therapeutics, and is known for its diverse pharmacological applications . This particular compound features a 4-(4-nitrophenyl) substitution on the thiazole core, a structural motif that enhances its potential as a key intermediate in the development of novel bioactive molecules. Research into analogous thiazole-containing compounds has demonstrated a wide spectrum of biological activities, positioning this class of molecules as a valuable template for investigating new therapeutic agents . The structural architecture of this acetamide derivative suggests potential for application in antiviral and antimicrobial research programs. The thiazole nucleus is recognized as a critical pharmacophore in several antiviral agents , and its integration into complex molecules is a common strategy in the search for new anti-infective drugs. Furthermore, the nitrophenyl-thiazole component is a versatile building block that can be utilized in the synthesis of more complex chemical libraries for high-throughput screening against various biological targets. This compound is offered exclusively for research applications, providing chemists and pharmacologists with a high-quality building block to explore structure-activity relationships and develop new chemical entities.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-29(26,27)16-9-3-13(4-10-16)11-18(23)21-19-20-17(12-28-19)14-5-7-15(8-6-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBJVMQVVIYURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added via sulfonation, where the phenyl ring is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen or alkyl groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. The presence of the fluorine atom and the pyridine ring may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation:

  • Mechanism of Action : Compounds like 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide may function as kinase inhibitors, disrupting signaling pathways that promote tumor growth. For instance, studies have shown that related compounds can effectively inhibit specific kinases associated with various cancers, leading to reduced cell viability in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide could be explored for its potential as an antibacterial agent:

  • Research Findings : In one study, related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential for development as a new class of antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for optimizing drug candidates. SAR studies on similar compounds have revealed that modifications at specific positions can greatly enhance potency and selectivity against targets:

Compound StructureActivityNotes
Fluorinated derivativesHigh potency against kinasesEnhanced binding affinity due to electronegative fluorine
Pyridine-based compoundsAntibacterial activityEffective against multiple bacterial strains

Case Studies

Several case studies highlight the efficacy of structurally related compounds in clinical settings:

  • A study on pyridine derivatives demonstrated their effectiveness in inhibiting cancer cell lines, showing promise for further development into clinical therapies.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their function or altering their activity. The nitrophenyl and thiazole moieties are likely involved in binding to the active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Thiazole Substituent Acetamide-Linked Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound 4-(4-nitrophenyl) 4-(Ethylsulfonyl)phenyl ~439.5 Not reported Presumed MMP inhibition (analogous to )
N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide () Benzothiazole 4-(Ethylsulfonyl)phenyl 360.5 Not reported Structural analog with lower polarity
2-(4-Methoxyphenoxy)-N-(4-phenylthiazol-2-yl)acetamide () 4-Phenyl 4-Methoxyphenoxy ~368.4 Not reported Reduced electron-withdrawing effects
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () 4-(4-Cyanophenyl) 4-(Ethylthio)phenyl 379.5 Not reported Thioether group enhances lipophilicity

Key Observations :

  • Ethylsulfonyl groups (target compound) increase polarity compared to ethylthio () or methoxyphenoxy () substituents.

Functional Group Modifications on the Acetamide Side Chain

Compound Name (Source) Acetamide Side Chain Bioactivity/Notes
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Triazole-linked nitroquinoxaline Enhanced π-π interactions; potential cytotoxicity
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () Piperazine ring MMP inhibition (IC₅₀ = 0.8–1.2 μM)
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide () Methylamino group Coumarin-based fluorescence properties

Key Observations :

  • The triazole-nitroquinoxaline side chain () may improve DNA intercalation but reduce solubility versus the target compound’s ethylsulfonyl group.
  • Piperazine derivatives () exhibit potent MMP inhibition, suggesting the target compound’s sulfonyl group could mimic this activity through hydrogen bonding.

Physicochemical and Spectral Comparisons

  • Melting Points : Analogs with 4-nitrophenyl groups (e.g., derivatives) typically exhibit high melting points (>280°C) due to strong intermolecular interactions. The target compound likely shares this trend.
  • IR/NMR Data :
    • The ethylsulfonyl group in the target compound would show characteristic S=O stretches at ~1150–1250 cm⁻¹ (cf. : 1247–1255 cm⁻¹ for C=S) .
    • ¹H NMR : Aromatic protons on the 4-nitrophenyl group resonate at δ 8.1–8.3 ppm (deshielded by nitro group), while ethylsulfonyl protons appear at δ 1.2–1.4 ppm (CH₃) and δ 3.1–3.3 ppm (CH₂) .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, identified by its CAS number 941972-13-0, is a complex organic compound that has garnered attention for its potential biological activities. The structural components of this compound, which include a thiazole ring, an ethylsulfonyl group, and a nitrophenyl moiety, suggest various mechanisms of action that could be explored for therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C19H17N3O5S2C_{19}H_{17}N_{3}O_{5}S_{2}, with a molecular weight of 431.5 g/mol. Its unique structure is conducive to interactions with biological targets, potentially leading to various pharmacological effects.

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₅S₂
Molecular Weight431.5 g/mol
CAS Number941972-13-0

Anticancer Properties

Research indicates that compounds featuring thiazole rings often exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as the nitro group in this compound, enhances its cytotoxic potential against cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies on thiazole derivatives which have demonstrated strong inhibition of cyclooxygenase enzymes. This inhibition is crucial in reducing inflammation and could be a promising pathway for therapeutic development .

Antimicrobial Activity

Antibacterial studies have revealed that thiazole-containing compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The incorporation of the ethylsulfonyl group is believed to enhance this activity, potentially making it effective against resistant strains . The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitrophenyl group can facilitate electron transfer reactions, enhancing interactions with biological macromolecules.
  • Hydrogen Bonding : The thiazole ring can engage in hydrogen bonding with target proteins or nucleic acids, influencing their function.
  • Nucleophilic Substitution : The ethylsulfonyl group may act as a leaving group in nucleophilic substitution reactions, potentially modifying target biomolecules.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating thiazole derivatives reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, compounds similar to the target compound showed IC50 values less than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : In vitro tests demonstrated that certain thiazole derivatives exhibited antibacterial activity comparable to established antibiotics. These findings suggest that the compound could be developed into a novel antimicrobial agent .
  • Anti-inflammatory Research : Compounds within the same class have been shown to inhibit cyclooxygenase enzymes effectively, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling the ethylsulfonylphenyl acetic acid derivative with the 4-(4-nitrophenyl)thiazol-2-amine moiety. Key steps include:

  • Use of coupling agents like EDCI or HOBt in anhydrous dimethylformamide (DMF) to promote amide bond formation .
  • Controlled temperature (0–5°C) to minimize side reactions during sulfonation or nitration steps .
  • Catalytic bases (e.g., triethylamine) to enhance nucleophilicity and reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify connectivity of the ethylsulfonyl, nitrophenyl, and thiazole groups. Compare experimental shifts with computational predictions (e.g., DFT) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S/O percentages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the ethylsulfonyl and 4-nitrophenyl groups to biological activity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethylsulfonyl with methylsulfonyl or removing the nitro group) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or in cell-based models (e.g., cancer proliferation assays). Compare IC50 values to establish SAR trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions of key substituents with active sites .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes or hepatocyte assays .
  • Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation to enhance in vivo bioavailability .
  • Mechanistic Follow-Up : Use knockout animal models or siRNA silencing to confirm target engagement in vivo .

Q. What are the key physicochemical properties influencing this compound's bioavailability, and how can they be experimentally determined?

  • Methodology :

  • LogP (Lipophilicity) : Measure via shake-flask method (octanol/water partition) or HPLC retention time .
  • Aqueous Solubility : Use equilibrium solubility assays under physiologically relevant pH (e.g., pH 1.2 and 6.8) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Specialized Methodological Questions

Q. How can computational methods predict binding modes with biological targets like kinases or GPCRs?

  • Methodology :

  • Molecular Docking : Use software (e.g., Schrödinger Suite) to simulate ligand-receptor interactions. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking of the nitrophenyl group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify critical residues .

Q. What in vitro assays are suitable for assessing the compound's inhibitory effects on specific enzymes or receptors?

  • Methodology :

  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence-based kits to measure ATP-competitive inhibition (e.g., against EGFR or VEGFR2) .
  • Cell Viability Assays : Apply MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to quantify antiproliferative effects .

Q. How can regioselectivity challenges in modifying the thiazole ring be addressed during derivative synthesis?

  • Methodology :

  • Protective Group Strategies : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
  • Transition Metal Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H arylation of the thiazole .

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